molecular formula C19H14Cl2N4O B2863135 5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-77-4

5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2863135
CAS No.: 895014-77-4
M. Wt: 385.25
InChI Key: SZZREKPCPGEIPC-UHFFFAOYSA-N
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Description

5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, and substituted with dichlorophenyl and methylphenyl groups. The compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzylamine with 2-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the pyrazole ring. The final step involves the formation of the pyrimidine ring through a cyclization reaction with a suitable reagent like formamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the combination of pyrazole and pyrimidine rings.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O/c1-12-4-2-3-5-17(12)25-18-14(9-23-25)19(26)24(11-22-18)10-13-6-7-15(20)16(21)8-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZREKPCPGEIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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